molecular formula C7H2F4N2 B1316472 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 80194-71-4

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No. B1316472
CAS RN: 80194-71-4
M. Wt: 190.1 g/mol
InChI Key: APIYAXCKQVOAAR-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile is a chemical compound with the CAS Number: 80194-71-4 . It has a molecular weight of 190.1 and its IUPAC name is 3-fluoro-5-(trifluoromethyl)-2-pyridinecarbonitrile . It is a solid at ambient temperature .


Synthesis Analysis

The synthesis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests . Various methods of synthesizing related compounds have been reported .


Molecular Structure Analysis

The InChI code for 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile is 1S/C7H2F4N2/c8-5-1-4(7(9,10)11)3-13-6(5)2-12/h1,3H . The key to this InChI code is APIYAXCKQVOAAR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One primary application of this compound is in the synthesis of heterocyclic compounds. For instance, it has been used in the stepwise construction of the 2,3-dihydroimidazo[1,2-a]pyridine and 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine ring systems. These processes begin with suitably substituted 2-halopyridines, demonstrating the compound's utility in constructing complex molecular frameworks (Podhorez, 1991).

Building Block for Trifluoromethylated N-heterocycles

It also serves as a versatile intermediate for synthesizing trifluoromethylated N-heterocycles. A notable example includes its reaction with 1,2- and 1,3-bisnucleophiles, showcasing its role in the preparation of compounds with potential applications in pharmaceuticals and agrochemicals (Channapur et al., 2019).

Synthesis of Trifluoromethylated Analogues

Additionally, the compound is instrumental in generating trifluoromethylated analogues of bioactive molecules. For instance, trifluoromethylated 4,5-dihydroorotic acid analogues have been synthesized, highlighting its utility in medicinal chemistry and drug development (Sukach et al., 2015).

Modular Synthesis of Pyridines

Furthermore, its derivatives facilitate the modular synthesis of polysubstituted and fused pyridines through a one-pot reaction sequence. This approach is valuable for creating diverse pyridine-based molecules for various applications, from materials science to pharmaceutical research (Song et al., 2016).

Synthesis of Fluorinated Derivatives

The compound also plays a critical role in the synthesis of fluorinated derivatives. For example, it has been used in the development of methods for the selective C-H fluorination of pyridines and diazines, a process significant for adjusting the properties of pharmaceuticals and agrochemicals (Fier & Hartwig, 2013).

Safety And Hazards

The safety information for 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile includes the following hazard statements: H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P271, P261, and P280 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Trifluoromethylpyridines, including 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile, are expected to find many novel applications in the future . They are already widely used in the agrochemical and pharmaceutical industries, and their unique properties make them an important area of research .

properties

IUPAC Name

3-fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F4N2/c8-5-1-4(7(9,10)11)3-13-6(5)2-12/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIYAXCKQVOAAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90510461
Record name 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile

CAS RN

80194-71-4
Record name 3-Fluoro-5-(trifluoromethyl)-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80194-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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